molecular formula C27H25N5O3S B2502856 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1252572-01-2

5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2502856
CAS No.: 1252572-01-2
M. Wt: 499.59
InChI Key: OXIUUAPQNJSCOB-UHFFFAOYSA-N
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Description

The compound 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is an intricate molecule that encompasses several aromatic rings, heterocyclic structures, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each meticulously designed to construct the complex molecular architecture. One common route starts with the synthesis of the 1,2,4-oxadiazole core, followed by the introduction of the 3,4-dimethoxyphenyl group through an appropriate coupling reaction. The 4H-1,2,4-triazole moiety is then integrated via a cyclization reaction involving suitable precursors. The benzyl and 3-methylphenyl groups are introduced in subsequent steps using selective substitution reactions. Throughout these steps, precise control of reaction conditions such as temperature, solvent, and catalysts is crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic pathways to enhance efficiency and scalability. This can include the use of automated reactors, continuous flow systems, and high-throughput screening of reaction conditions to streamline the synthesis process. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including but not limited to:

  • Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced species with different functional groups.

  • Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify specific positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Halides, alkylating agents, and organometallic compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halo substituents.

Scientific Research Applications

This compound holds immense potential in various scientific research domains:

  • Chemistry: As a building block for the synthesis of more complex molecules, it offers opportunities for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: The compound may exhibit bioactivity, making it a candidate for biological assays and studies on enzyme interactions or cellular pathways.

  • Medicine: Potential pharmaceutical applications include drug development and screening for therapeutic properties against various diseases.

  • Industry: It can be utilized in the production of specialized materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound in biological systems often involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. Its diverse functional groups and structural motifs enable it to engage in multiple binding interactions, thereby modulating the activity of these targets. This can lead to alterations in cellular pathways and physiological processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of structural features and functional groups. Similar compounds might include:

  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole derivatives

  • 4H-1,2,4-Triazole-based compounds with various substitutions

  • Benzyl-substituted heterocycles

Each of these analogs may exhibit different properties and applications, but the specific arrangement of substituents in this compound confers distinct characteristics that can be leveraged for targeted research and development.

List of Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole

  • 5-Benzyl-4H-1,2,4-triazole

  • 5-(Thiomethyl)-1,2,4-oxadiazole derivatives

This is just a taste of what this fascinating molecule entails. Want to explore more about any specific aspect?

Properties

CAS No.

1252572-01-2

Molecular Formula

C27H25N5O3S

Molecular Weight

499.59

IUPAC Name

5-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C27H25N5O3S/c1-18-8-7-11-21(14-18)32-24(15-19-9-5-4-6-10-19)29-30-27(32)36-17-25-28-26(31-35-25)20-12-13-22(33-2)23(16-20)34-3/h4-14,16H,15,17H2,1-3H3

InChI Key

OXIUUAPQNJSCOB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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